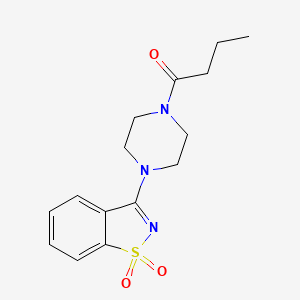![molecular formula C13H22N4O B5683270 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one is a chemical compound that belongs to the class of azonanes. It is commonly used as a reagent in chemical synthesis and has gained significant attention in scientific research due to its potential applications in pharmaceuticals and materials science.
Wirkmechanismus
The mechanism of action of 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cellular processes. In antimicrobial applications, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In anticancer applications, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In vivo studies have shown its potential as an anticancer agent, with significant tumor growth inhibition observed in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one in lab experiments include its high yield of synthesis, ease of purification, and potential applications in both pharmaceuticals and materials science. However, its limitations include its relatively high cost and limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one. One potential direction is the development of new synthetic methods to improve its yield and reduce its cost. Another direction is the exploration of its potential applications in other fields, such as catalysis and sensors. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Conclusion
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one is a versatile chemical compound with potential applications in pharmaceuticals and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its properties for use in various applications.
Synthesemethoden
The synthesis of 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one involves the reaction of 1-azido-3,3-dimethyl-1-butyne with 1,3-dimethyl-1H-1,2,4-triazol-5-amine in the presence of a copper catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a click reaction. The yield of the reaction is typically high, and the product can be easily purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one has been extensively studied for its potential applications in pharmaceuticals and materials science. In pharmaceuticals, it has been shown to have antimicrobial, antiviral, and anticancer properties. In materials science, it has been used as a building block for the synthesis of functional materials, such as dendrimers and polymers.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]azonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-14-12(16(2)15-11)10-17-9-7-5-3-4-6-8-13(17)18/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQAVZRHRVNURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CN2CCCCCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)


![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)